molecular formula C17H25NO6 B12273904 Boc-2,4-dimethoxy-D-homophenylalanine

Boc-2,4-dimethoxy-D-homophenylalanine

Cat. No.: B12273904
M. Wt: 339.4 g/mol
InChI Key: HGSCPNMCZQFUIU-CYBMUJFWSA-N
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Description

Boc-2,4-dimethoxy-D-homophenylalanine is a chemical compound with the molecular formula C17H25NO6 and a molecular weight of 339.38 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes a Boc (tert-butoxycarbonyl) protecting group and two methoxy groups attached to the phenylalanine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2,4-dimethoxy-D-homophenylalanine typically involves the protection of the amino group of 2,4-dimethoxy-D-homophenylalanine with a Boc group. This can be achieved through the reaction of 2,4-dimethoxy-D-homophenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-2,4-dimethoxy-D-homophenylalanine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the Boc protecting group, yielding 2,4-dimethoxy-D-homophenylalanine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: 2,4-dimethoxy-D-homophenylalanine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Boc-2,4-dimethoxy-D-homophenylalanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Boc-2,4-dimethoxy-D-homophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amino acid, which can then participate in biochemical reactions. The methoxy groups may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Boc-2,4-dimethoxy-L-homophenylalanine: The L-isomer of the compound, which may have different biological activity.

    Boc-2,4-dimethoxy-D-phenylalanine: Lacks the homophenylalanine extension, leading to different chemical properties.

    Boc-2,4-dimethoxy-L-phenylalanine: The L-isomer of the phenylalanine derivative.

Uniqueness

Boc-2,4-dimethoxy-D-homophenylalanine is unique due to its specific stereochemistry (D-isomer) and the presence of both Boc and methoxy groups

Properties

Molecular Formula

C17H25NO6

Molecular Weight

339.4 g/mol

IUPAC Name

(2R)-4-(2,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-13(15(19)20)9-7-11-6-8-12(22-4)10-14(11)23-5/h6,8,10,13H,7,9H2,1-5H3,(H,18,21)(H,19,20)/t13-/m1/s1

InChI Key

HGSCPNMCZQFUIU-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC1=C(C=C(C=C1)OC)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=C(C=C(C=C1)OC)OC)C(=O)O

Origin of Product

United States

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